molecular formula C20H28N2O5S B4773196 2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

Cat. No.: B4773196
M. Wt: 408.5 g/mol
InChI Key: MNRQXZYOYGORTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group, a cyclohepta[b]thiophene ring, and a methoxyacetic acid moiety

Preparation Methods

The synthesis of 2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with a suitable thiophene derivative under controlled conditions to form the cyclohexylcarbamoyl group. This intermediate is then reacted with methoxyacetic acid in the presence of a coupling agent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can be compared with other similar compounds, such as:

    2-(thiophen-3-yl)acetic acid: This compound shares the thiophene ring but lacks the cyclohexylcarbamoyl and methoxyacetic acid groups, making it less complex.

    thiophene-2-boronic acid pinacol ester: This compound contains a thiophene ring and a boronic acid ester group, differing significantly in structure and reactivity.

    2-({[(2-OXOTHIOLAN-3-YL)CARBAMOYL]METHYL}SULFANYL)ACETIC ACID: This compound has a similar acetic acid moiety but differs in the presence of a thiolan ring and sulfanyl group.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[[3-(cyclohexylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c23-16(11-27-12-17(24)25)22-20-18(14-9-5-2-6-10-15(14)28-20)19(26)21-13-7-3-1-4-8-13/h13H,1-12H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQXZYOYGORTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 2
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 3
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-({[3-(CYCLOHEXYLCARBAMOYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

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